molecular formula C11H18N4OS B1488652 2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 1285251-17-3

2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B1488652
CAS No.: 1285251-17-3
M. Wt: 254.35 g/mol
InChI Key: BTCFVTFZENETNA-UHFFFAOYSA-N
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Description

2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperidine ring, an aminomethyl group, and a thiazole moiety, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinase 2, which is crucial for cell cycle regulation . The compound’s interaction with cyclin-dependent kinase 2 involves binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can affect cell proliferation and has potential implications for cancer therapy.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cyclin-dependent kinase 2, leading to enzyme inhibition . This binding disrupts the enzyme’s normal function, preventing the phosphorylation of target proteins required for cell cycle progression. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can cause sustained inhibition of cell proliferation and induce apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The compound’s interaction with cytochrome P450 can lead to the formation of metabolites that may have different biological activities. Additionally, the compound can affect metabolic flux by altering the levels of key metabolites, influencing cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity to transporters, and cellular uptake rates.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the thiazole moiety. One common synthetic route includes the following steps:

  • Formation of Piperidine Ring: : Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.

  • Introduction of Aminomethyl Group: : The aminomethyl group can be introduced via reductive amination of the piperidine ring with formaldehyde and ammonia.

  • Synthesis of Thiazole Moiety: : The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.

  • Coupling Reaction: : The final step involves the coupling of the aminomethylated piperidine with the thiazole moiety using appropriate coupling agents, such as carbodiimides or peptide coupling reagents.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Alkyl halides, amines, carbodiimides, peptide coupling reagents

Major Products Formed

  • Oxidation Products: : Various oxidized derivatives of the compound

  • Reduction Products: : Reduced forms of the compound

  • Substitution Products: : Substituted derivatives with different functional groups

Scientific Research Applications

2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including inflammation and cancer.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide can be compared with other similar compounds, such as:

  • 2-[4-(aminomethyl)piperidin-1-yl]nicotinonitrile: : Similar structure but different functional groups.

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: : Similar thiazole moiety but different substituents.

These compounds share structural similarities but exhibit unique properties and applications due to variations in their chemical structures.

Properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c12-7-9-1-4-15(5-2-9)8-10(16)14-11-13-3-6-17-11/h3,6,9H,1-2,4-5,7-8,12H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCFVTFZENETNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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